molecular formula C10H20O2 B13828526 3387-41-5 (Anhyd.)

3387-41-5 (Anhyd.)

Cat. No.: B13828526
M. Wt: 172.26 g/mol
InChI Key: PILXJZCIDZQCRA-AWNRZOSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sabinene hydrate can be synthesized through the hydration of sabinene, a monoterpene hydrocarbon. The hydration process involves the addition of water to sabinene, typically in the presence of an acid catalyst. This reaction can be carried out under mild conditions, making it an efficient method for producing sabinene hydrate .

Industrial Production Methods

Industrial production of sabinene hydrate often involves the extraction of essential oils from plants that naturally contain sabinene. These essential oils are then subjected to chemical processes to isolate and purify sabinene hydrate. Advanced techniques such as supercritical fluid extraction and solid-phase microextraction are commonly used to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Sabinene hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sabinene hydrate is unique due to its combination of a bicyclic structure and a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to act as a green solvent and its antimicrobial and anti-inflammatory activities set it apart from other similar compounds .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;hydrate

InChI

InChI=1S/C10H18O.H2O/c1-7(2)10-5-4-9(3,11)8(10)6-10;/h7-8,11H,4-6H2,1-3H3;1H2/t8-,9?,10-;/m0./s1

InChI Key

PILXJZCIDZQCRA-AWNRZOSWSA-N

Isomeric SMILES

CC(C)[C@@]12CCC([C@@H]1C2)(C)O.O

Canonical SMILES

CC(C)C12CCC(C1C2)(C)O.O

Origin of Product

United States

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